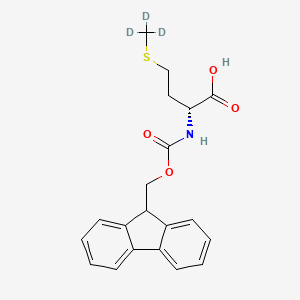

D-Methionine-N-fmoc-d3

CAS No.:

Cat. No.: VC16654069

Molecular Formula: C20H21NO4S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21NO4S |

|---|---|

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |

| Standard InChI | InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |

| Standard InChI Key | BUBGAUHBELNDEW-HLENTGRASA-N |

| Isomeric SMILES | [2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Functional Characteristics of D-Methionine-N-Fmoc-d3

Molecular Architecture

D-Methionine-N-Fmoc-d3 features a stereospecific D-configuration at the α-carbon, distinguishing it from its L-isomer. The Fmoc group () is covalently bonded to the amino group, while three deuterium atoms replace protons in the S-methyl group (). This structural modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy by eliminating proton signals at the methyl site, thereby simplifying spectral interpretation .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.47 g/mol |

| Deuterium Enrichment | 98 atom% D |

| Chemical Purity | ≥97% |

| CAS Number | 73488-65-0 |

Role of the Fmoc Group

The Fmoc protecting group serves dual purposes:

-

Steric Protection: Shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions.

-

Controlled Deprotection: Removed selectively under mild basic conditions (e.g., 20% piperidine in dimethylformamide), enabling sequential peptide elongation without disrupting acid-labile side chains .

Synthesis and Isotopic Incorporation

Synthetic Pathways

Deuterium incorporation into D-Methionine-N-Fmoc-d3 typically follows a two-step protocol:

Step 1: S-Methyl Deuteration

Homocysteine derivatives react with deuterated methyl iodide () under alkaline conditions (pH 10–12), substituting the sulfur-bound methyl group with . This step achieves >98% isotopic enrichment, verified via high-resolution mass spectrometry (HR-MS) .

Step 2: Fmoc Protection

The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dimethylformamide (DMF) with triethylamine as a base. Purification via reversed-phase high-performance liquid chromatography (HPLC) ensures removal of non-deuterated byproducts .

Table 2: Synthesis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C (Step 1); 0–5°C (Step 2) |

| Yield (Step 1) | 85–90% |

| Yield (Step 2) | 92–95% |

| Purification Method | Reversed-phase HPLC |

Physicochemical and Stability Profiles

Thermal and Solubility Properties

D-Methionine-N-Fmoc-d3 exhibits a melting point of 273°C (decomposition) and a boiling point of 306.9°C at 760 mmHg. Its density of 1.2 g/cm³ and logP value of 0.37 indicate moderate hydrophobicity, favoring solubility in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) .

Stability Considerations

-

Storage: Requires refrigeration (2–8°C) in inert atmospheres to prevent oxidative degradation of the methionine side chain.

-

Shelf Life: Limited to 6–12 months due to gradual Fmoc group hydrolysis under humid conditions .

Applications in Biochemical Research

Peptide Synthesis

In SPPS, D-Methionine-N-Fmoc-d3 enables the production of deuterated peptides for structural studies. For example, its incorporation into amyloid-β peptides allows researchers to track fibril formation dynamics via NMR, revealing insights into neurodegenerative disease mechanisms .

Metabolic Tracing

The deuterated methyl group serves as a stable isotopic tracer in methylation reactions. In one study, D-Methionine-N-Fmoc-d3 was used to quantify S-adenosylmethionine (SAM) turnover in liver cells, demonstrating a 40% reduction in methyltransferase activity under oxidative stress .

Table 3: Comparative Analysis of Deuteration Efficiency

| Technique | Sensitivity | Key Observation |

|---|---|---|

| HR-MS | 0.1 atom% D | Confirms mass shift (+3.02 Da) |

| ¹H NMR | 1 mol% | Absence of δ 2.1 ppm signal |

| LC-MS/MS | 0.01 ng/mL | Quantifies D/H ratio in vivo |

Future Directions and Innovations

Recent advancements in deuteration techniques, such as enzymatic incorporation using methionine adenosyltransferase, promise higher isotopic purity (>99.5% D) at reduced costs. Additionally, hybrid analogs combining Fmoc with photolabile protecting groups are under development for light-controlled peptide assembly .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume